molecular formula C20H15BrClN3O B14336388 9H-Imidazo(1,5-a)pyrrolo(2,1-c)(1,4)benzodiazepin-9-one, 11,12,13,13a-tetrahydro-8-bromo-1-(3-chlorophenyl)-, (S)- CAS No. 106106-72-3

9H-Imidazo(1,5-a)pyrrolo(2,1-c)(1,4)benzodiazepin-9-one, 11,12,13,13a-tetrahydro-8-bromo-1-(3-chlorophenyl)-, (S)-

Cat. No.: B14336388
CAS No.: 106106-72-3
M. Wt: 428.7 g/mol
InChI Key: BXCRLKVCRQTZHR-INIZCTEOSA-N
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Description

The compound 9H-Imidazo(1,5-a)pyrrolo(2,1-c)(1,4)benzodiazepin-9-one, 11,12,13,13a-tetrahydro-8-bromo-1-(3-chlorophenyl)-, (S)- is a complex organic molecule that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes an imidazo-pyrrolo-benzodiazepine core with bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Imidazo-Pyrrolo Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo-pyrrolo core.

    Introduction of the Benzodiazepine Ring: The benzodiazepine ring is introduced through a series of condensation reactions.

    Bromination and Chlorination: The bromine and chlorine substituents are introduced using brominating and chlorinating agents, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bretazenil: Another benzodiazepine derivative with similar structural features.

    Ethyl Acetoacetate: Although not structurally similar, it shares some chemical reactivity characteristics.

Uniqueness

This compound is unique due to its specific combination of an imidazo-pyrrolo core with a benzodiazepine ring and halogen substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

106106-72-3

Molecular Formula

C20H15BrClN3O

Molecular Weight

428.7 g/mol

IUPAC Name

(7S)-14-bromo-5-(3-chlorophenyl)-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaen-12-one

InChI

InChI=1S/C20H15BrClN3O/c21-14-6-2-7-15-17(14)20(26)24-9-3-8-16(24)19-18(23-11-25(15)19)12-4-1-5-13(22)10-12/h1-2,4-7,10-11,16H,3,8-9H2/t16-/m0/s1

InChI Key

BXCRLKVCRQTZHR-INIZCTEOSA-N

Isomeric SMILES

C1C[C@H]2C3=C(N=CN3C4=C(C(=CC=C4)Br)C(=O)N2C1)C5=CC(=CC=C5)Cl

Canonical SMILES

C1CC2C3=C(N=CN3C4=C(C(=CC=C4)Br)C(=O)N2C1)C5=CC(=CC=C5)Cl

Origin of Product

United States

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